molecular formula C24H16ClNO6 B3702282 2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B3702282
M. Wt: 449.8 g/mol
InChI Key: ZHAGFXIEEZOMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a nitro group (-NO2), a benzyl group (C6H5CH2-), and a chloro group (-Cl). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzylidene group attached to an indene ring system. The electron-withdrawing nitro group and electron-donating methoxy group could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group, which could make the compound more likely to undergo electrophilic substitution .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. Its activity would depend on how it interacts with other molecules in its environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds with nitro groups can be explosive under certain conditions, and chlorinated compounds can be harmful if ingested or inhaled .

Future Directions

Future research could involve synthesizing this compound and studying its properties and reactivity. It could also be interesting to explore its potential applications, such as in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

2-[[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO6/c1-31-21-12-15(10-19-22(27)17-4-2-3-5-18(17)23(19)28)11-20(25)24(21)32-13-14-6-8-16(9-7-14)26(29)30/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAGFXIEEZOMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.